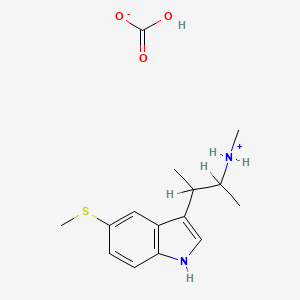
Benzene, (3-butynylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, (3-butynylthio)-: is an organic compound with the molecular formula C10H10S It is a derivative of benzene, where a butynylthio group is attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (3-butynylthio)- typically involves the reaction of benzene with a butynylthio compound under specific conditions. One common method is the nucleophilic substitution reaction where a butynylthio group is introduced to the benzene ring. This can be achieved using reagents such as butynylthiol and a suitable catalyst.
Industrial Production Methods: Industrial production of Benzene, (3-butynylthio)- may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps like purification and distillation to isolate the desired compound from by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Benzene, (3-butynylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the butynylthio group to other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents to the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) can facilitate reduction reactions.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced forms of the butynylthio group.
Substitution: Halogenated or nitrated derivatives of Benzene, (3-butynylthio)-.
Applications De Recherche Scientifique
Chemistry: Benzene, (3-butynylthio)- is used as a building block in organic synthesis. It can be used to create more complex molecules for research and development.
Biology and Medicine: The compound’s derivatives may have potential applications in drug development and biochemical research. Its unique structure allows for the exploration of new pharmacological activities.
Industry: In the industrial sector, Benzene, (3-butynylthio)- can be used in the production of specialty chemicals and materials. Its reactivity makes it valuable for creating polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of Benzene, (3-butynylthio)- involves its interaction with various molecular targets. The butynylthio group can participate in nucleophilic or electrophilic reactions, depending on the conditions. The benzene ring provides stability and allows for further functionalization.
Molecular Targets and Pathways:
Nucleophilic Attack: The sulfur atom in the butynylthio group can act as a nucleophile, attacking electrophilic centers in other molecules.
Electrophilic Substitution:
Comparaison Avec Des Composés Similaires
- Benzene, (3-butenylthio)-
- Benzene, (3-propynylthio)-
- Benzene, (3-ethynylthio)-
Uniqueness: Benzene, (3-butynylthio)- is unique due to the presence of the butynylthio group, which imparts distinct chemical properties
Propriétés
Numéro CAS |
10575-06-1 |
|---|---|
Formule moléculaire |
C10H10S |
Poids moléculaire |
162.25 g/mol |
Nom IUPAC |
but-3-ynylsulfanylbenzene |
InChI |
InChI=1S/C10H10S/c1-2-3-9-11-10-7-5-4-6-8-10/h1,4-8H,3,9H2 |
Clé InChI |
ONVUXTUODGABSO-UHFFFAOYSA-N |
SMILES canonique |
C#CCCSC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


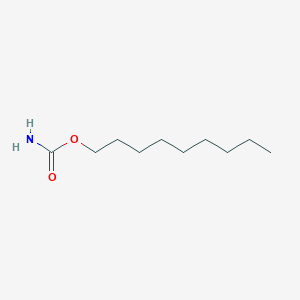
![3-Cyclohexyl-6-methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazin-8(5h)-one](/img/structure/B14725550.png)

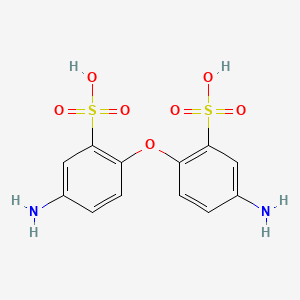
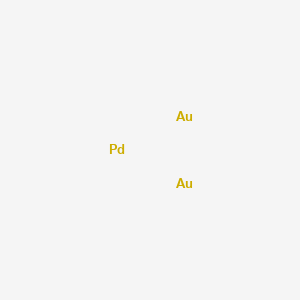
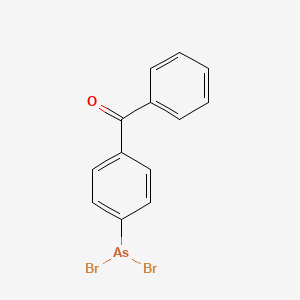

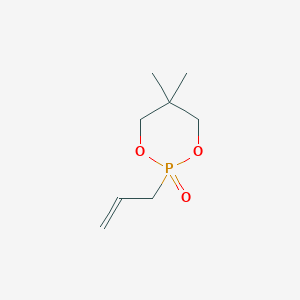
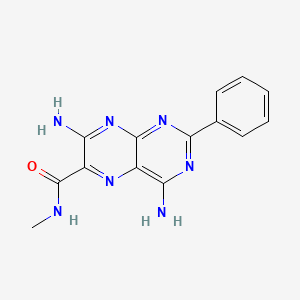
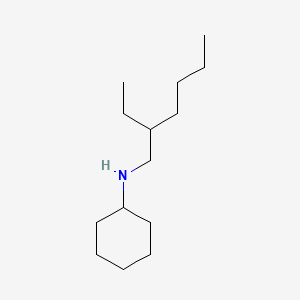
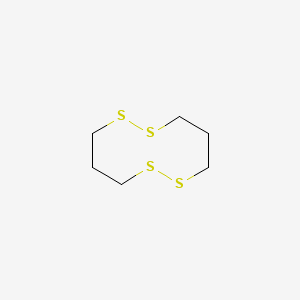
![[1-(Pyren-1-yl)ethyl]propanedioic acid](/img/structure/B14725622.png)

